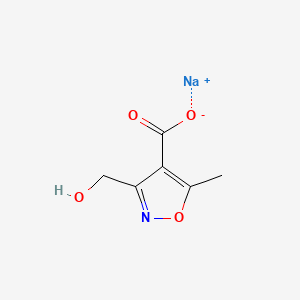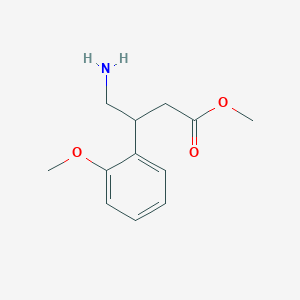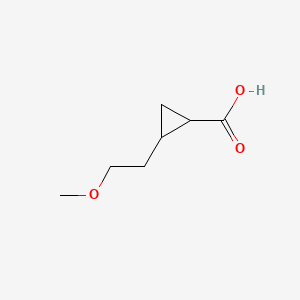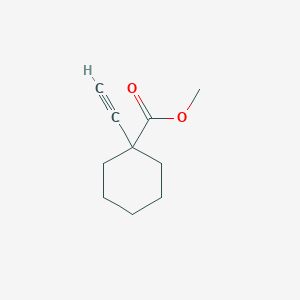![molecular formula C12H19FN2O4 B15312293 2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spirocyclic framework, which imparts significant stability and rigidity to its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the protection of amino acids using tert-butoxycarbonyl (Boc) groups, followed by cyclization and fluorination reactions. The reaction conditions often include the use of organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with temperature control to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(tert-butoxy)carbonyl]-8-fluoro-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid: Similar in structure but contains a sulfur atom and additional oxygen atoms.
2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the fluorine atom in 2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H19FN2O4 |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C12H19FN2O4/c1-10(2,3)19-9(18)15-6-11(7-15)4-14-5-12(11,13)8(16)17/h14H,4-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
MXVDZEFGENUPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)





![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)



![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)


